molecular formula C7H4ClNO3 B146351 5-Chloro-2-nitrobenzaldehyde CAS No. 6628-86-0

5-Chloro-2-nitrobenzaldehyde

Cat. No. B146351
Key on ui cas rn: 6628-86-0
M. Wt: 185.56 g/mol
InChI Key: SWGPIDCNYAYXMJ-UHFFFAOYSA-N
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Patent
US04415572

Procedure details

Concentrated nitric acid (29.3 ml) was added dropwise to 500 ml of concentrated sulfuric acid with ice cooling externally while stirring. In addition, 50 g of m-chlorobenzaldehyde was added dropwise to the resulting mixture at 5° C. or less. After stirring was continued at room temperature for 1 hour the reaction mixture was poured onto ice to precipitate solids which were collected by filtration. After washing with water the solids thus-obtained were dissolved in methylene chloride and the methylene chloride layer was washed with a dilute aqueous sodium hydroxide, washed with water and dried over sodium sulfate. Removal of the solvent by distillation gave 62.3 g of 2-nitro-5-chlorobenzaldehyde, m.p. 65°-69° C.
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15]>C(Cl)Cl>[N+:1]([C:16]1[CH:17]=[CH:18][C:11]([Cl:10])=[CH:12][C:13]=1[CH:14]=[O:15])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
29.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
to precipitate solids which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
After washing with water the solids
CUSTOM
Type
CUSTOM
Details
thus-obtained
WASH
Type
WASH
Details
the methylene chloride layer was washed with a dilute aqueous sodium hydroxide
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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